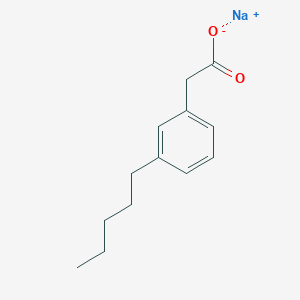
PBI-4050 sodium salt
Übersicht
Beschreibung
PBI-4050, also known as 3-pentylbenzeneacetic acid sodium salt, is a first-in-class orally active low molecular weight compound . It is a synthetic analogue of a medium-chain fatty acid . It has been in clinical development for the treatment of patients with fibrotic diseases . It has demonstrated anti-fibrotic, anti-inflammatory, and anti-proliferative activities .
Molecular Structure Analysis
PBI-4050 is a low-molecular weight compound . Its molecular formula is C13H18O2 . The molecular weight of PBI-4050 is 228.3 .Wissenschaftliche Forschungsanwendungen
Membrane Functionalization and Water Applications
Polybenzimidizole (PBI) membranes, modified to increase hydrophilicity and charge, are promising for water applications due to enhanced mechanical and thermal stabilities. These membranes, functionalized with agents like taurine and ethylene diamine, exhibit increased hydrophilicity and negative surface charge, leading to improved monovalent salt rejection in water purification applications (Hausman et al., 2010).
Forward Osmosis and Water Purification
PBI membranes have been modified to create charged and hydrophilized surfaces for forward osmosis applications. This modification leads to increased water flux and reduced sodium chloride transport, showcasing PBI membranes' potential in water purification and desalination technologies (Flanagan & Escobar, 2013).
Antifibrotic Pathways in Organ Fibrosis
PBI-4050, a synthetic analog of a medium-chain fatty acid, has been found to play a significant role in antifibrotic pathways, particularly in organ fibrosis. By interacting with GPR40 and GPR84 receptors, PBI-4050 has shown potential in treating kidney, liver, heart, lung, pancreas, and skin fibrosis (Gagnon et al., 2018).
Renal Protection and GPR40 Activation
Studies have shown that PBI-4050, through activation of the GPR40 receptor, can significantly reduce adenine-induced renal injury. This highlights PBI-4050's potential as a renoprotective therapy, especially given its antifibrotic effects in various organs (Thibodeau et al., 2019).
Glycemic Control and Kidney Fibrosis Reduction
In the context of chronic kidney diseases, PBI-4050 has shown properties that improve glycemic control and reduce kidney fibrosis. Its anti-inflammatory and antifibrotic properties suggest its utility in diabetic nephropathy and related metabolic disorders (Li et al., 2018).
Liver Fibrosis Treatment
PBI-4050 has demonstrated effectiveness in reducing stellate cell activation and liver fibrosis. It modulates intracellular ATP levels and the LKB1-AMPK-mTOR pathway, presenting a novel approach for treating liver fibrosis (Grouix et al., 2018).
Diabetic Nephropathy and Metabolic Regulation
Research on ob/ob mice models has indicated that PBI-4050 can significantly impact diabetic nephropathy and metabolic regulation. It reduces ER stress, pro-inflammatory/fibrotic markers, and inflammatory cell infiltration, suggesting its effectiveness in treating metabolic diseases and associated renal complications (Simard et al., 2018).
Wirkmechanismus
PBI-4050 exerts its effects partly through activation of the G protein receptor 40 (GPR40) receptor . It reduces fibrosis via the regulation of multiple anti-fibrotic pathways . It inhibits the differentiation of fibroblasts to myofibroblasts, and reduces accumulation of extracellular matrix protein deposition and fibrosis .
Safety and Hazards
Eigenschaften
IUPAC Name |
sodium;2-(3-pentylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2.Na/c1-2-3-4-6-11-7-5-8-12(9-11)10-13(14)15;/h5,7-9H,2-4,6,10H2,1H3,(H,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSJWSLXKSJQFE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC=C1)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PBI-4050 sodium salt | |
CAS RN |
1254472-97-3 | |
| Record name | PBI-4050 sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254472973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acido benzenacetico, 3-pentyl,sale di sodio. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SETOGEPRAM SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R05571KE07 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B610722.png)



![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)


![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)